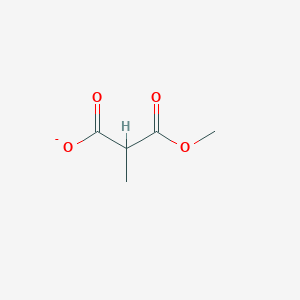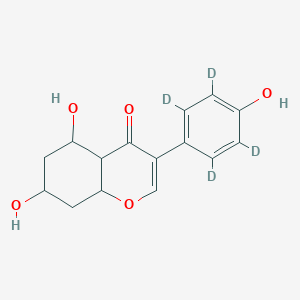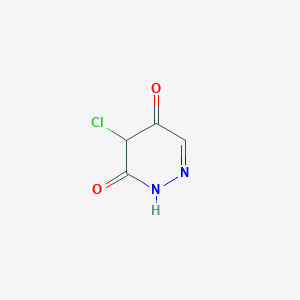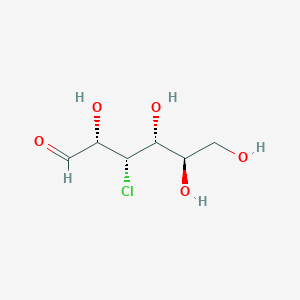
D-Glucose, 3-chloro-3-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose, 3-chloro-3-deoxy-: is a synthetic glucose analog with the chemical formula C6H11ClO5 . It is a modified form of D-glucose where the hydroxyl group at the third carbon is replaced by a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-chloro-3-deoxy- typically involves the chlorination of D-glucose. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the third carbon position. The process may involve the following steps:
- Protection of hydroxyl groups at positions other than the third carbon.
- Chlorination using thionyl chloride.
- Deprotection to yield the final product .
Industrial Production Methods: Industrial production of D-Glucose, 3-chloro-3-deoxy- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucose, 3-chloro-3-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and alkoxides.
Oxidation and Reduction Reactions: Reagents like sodium borohydride for reduction and various oxidizing agents for oxidation are used.
Major Products:
Substitution Reactions: Products include thioglycosides, amino sugars, and alkoxy derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the glucose analog.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucose, 3-chloro-3-deoxy- is used as a building block in the synthesis of complex carbohydrates and glycomimetics. It serves as a precursor for the preparation of various substituted glucose derivatives .
Biology: In biological research, this compound is used to study glucose metabolism and transport. It acts as an inhibitor of glycolysis, providing insights into metabolic pathways and energy production.
Medicine: D-Glucose, 3-chloro-3-deoxy- has shown potential antiviral properties. It is being investigated for its ability to inhibit viral replication, making it a candidate for the development of antiviral therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of D-Glucose, 3-chloro-3-deoxy- involves its interaction with glucose transporters and enzymes involved in glycolysis. By inhibiting these pathways, the compound reduces glucose uptake and glycolytic activity, leading to decreased energy production in cells. This mechanism is particularly relevant in the context of its antiviral and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-D-glucose: Another glucose analog that inhibits glycolysis and is used in cancer research and antiviral studies.
3-Deoxyglucosone: A compound involved in the Maillard reaction and studied for its role in aging and diabetes.
Uniqueness: D-Glucose, 3-chloro-3-deoxy- is unique due to the presence of the chlorine atom at the third carbon, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glycolysis and its potential antiviral activity set it apart from other glucose analogs.
Eigenschaften
Molekularformel |
C6H11ClO5 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
JWYWFHQMFHJVRH-SLPGGIOYSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)Cl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
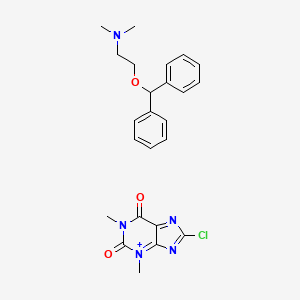
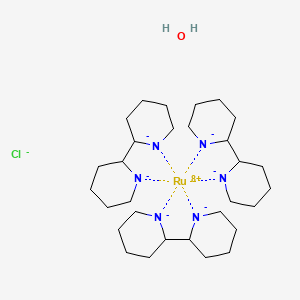
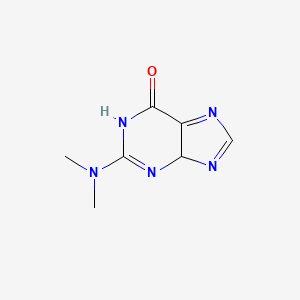
![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
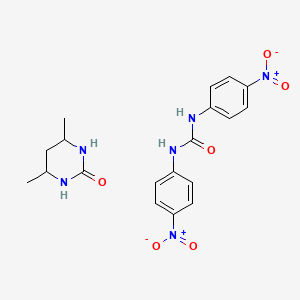
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)

![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

